molecular formula C10H9NO3 B14348401 5-(2-Hydroxyphenyl)-2-imino-2,5-dihydrofuran-3-ol CAS No. 94830-29-2

5-(2-Hydroxyphenyl)-2-imino-2,5-dihydrofuran-3-ol

Katalognummer: B14348401
CAS-Nummer: 94830-29-2
Molekulargewicht: 191.18 g/mol
InChI-Schlüssel: KQCSKGXVXQGEOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Hydroxyphenyl)-2-imino-2,5-dihydrofuran-3-ol is a heterocyclic compound that features a furan ring fused with a phenol group and an imine functionality

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyphenyl)-2-imino-2,5-dihydrofuran-3-ol typically involves the condensation of 2-hydroxybenzaldehyde with an appropriate amine under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually refluxed to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that are environmentally benign is also considered to make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Hydroxyphenyl)-2-imino-2,5-dihydrofuran-3-ol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Wissenschaftliche Forschungsanwendungen

5-(2-Hydroxyphenyl)-2-imino-2,5-dihydrofuran-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 5-(2-Hydroxyphenyl)-2-imino-2,5-dihydrofuran-3-ol involves its interaction with biological targets such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the imine group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(2-Hydroxyphenyl)-1,2,4-triazole-3-thione:

    2-(2-Hydroxyphenyl)benzothiazole: Known for its fluorescence properties and used in various analytical applications.

Uniqueness

5-(2-Hydroxyphenyl)-2-imino-2,5-dihydrofuran-3-ol is unique due to its specific combination of a furan ring, phenol group, and imine functionality, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Eigenschaften

CAS-Nummer

94830-29-2

Molekularformel

C10H9NO3

Molekulargewicht

191.18 g/mol

IUPAC-Name

2-(2-hydroxyphenyl)-5-imino-2H-furan-4-ol

InChI

InChI=1S/C10H9NO3/c11-10-8(13)5-9(14-10)6-3-1-2-4-7(6)12/h1-5,9,11-13H

InChI-Schlüssel

KQCSKGXVXQGEOY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2C=C(C(=N)O2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.